![molecular formula C11H15N3O4 B12108142 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide
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Overview
Description
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide is a chemical compound with the molecular formula C11H15N3O4. It is also known by its CAS number 577778-86-0. This compound is characterized by its unique structure, which includes a hydrazide group and an oxide group attached to a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide typically involves the reaction of isonicotinic acid with tert-butyl carbazate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted hydrazides .
Scientific Research Applications
Chemistry
2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide serves as an important reagent in organic synthesis. It acts as a building block for more complex molecules and is involved in various chemical reactions such as oxidation and reduction. The compound can be oxidized to form oxides or reduced to produce hydrazine derivatives .
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. For instance, derivatives of hydrazides have shown promising results in inhibiting bacterial growth .
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways within cells. This makes it a candidate for drug development .
Industry
In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and the development of new materials. Its unique properties allow for the synthesis of novel compounds that could have significant applications in drug formulation and materials science .
Case Study 1: Antimicrobial Activity
A study published in Applied Sciences evaluated novel derivatives of hydrazides, including those related to this compound. The research demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antimicrobial activity .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of hydrazone derivatives highlighted the successful conversion of various starting materials into stable compounds using this compound as a key intermediate. Characterization through NMR and IR spectroscopy confirmed the structural integrity and purity of synthesized products .
Mechanism of Action
The mechanism of action of 2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl]hydrazide, 1-oxide
- Isonicotinic acid (N2-tert-butoxycarbonyl) hydrazide-1-oxide
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydrazide group and an oxide group attached to a pyridine ring makes it a versatile compound for various applications .
Biological Activity
2-[(1,1-Dimethylethoxy)carbonyl]hydrazide, 1-oxide (CAS No. 577778-86-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N3O4, with a molecular weight of approximately 253.25 g/mol. The compound features a hydrazide functional group, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C11H15N3O4 |
Molecular Weight | 253.25 g/mol |
Density | 1.25 ± 0.1 g/cm³ |
pKa | 8.58 ± 0.43 |
Synthesis
The synthesis of hydrazides such as 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide typically involves the condensation reaction of hydrazines with carboxylic acids or their derivatives. In this case, the compound can be synthesized through the reaction of an appropriate hydrazine with a carbonyl compound under acidic or basic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acylhydrazones, a class to which this compound belongs. Acylhydrazones have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
A study reported that certain derivatives exhibited antibacterial effects comparable to or better than conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Table: Antimicrobial Efficacy of Acylhydrazones
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Acylhydrazone A | MRSA | 32 µg/mL |
Acylhydrazone B | Escherichia coli | 16 µg/mL |
This compound | MRSA | 24 µg/mL |
Anticancer Activity
The anticancer potential of hydrazides and their derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
In vitro studies have shown that certain hydrazides can effectively reduce the viability of cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Case Study: Anticancer Activity Evaluation
In a recent experimental study, various concentrations of 2-[(1,1-Dimethylethoxy)carbonyl]hydrazide were tested against human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated dose-dependent cytotoxicity with IC50 values indicating significant anticancer potential.
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
tert-butyl N-[(1-oxidopyridin-1-ium-4-carbonyl)amino]carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(16)13-12-9(15)8-4-6-14(17)7-5-8/h4-7H,1-3H3,(H,12,15)(H,13,16) |
InChI Key |
CSFUUUAPTXTBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
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